molecular formula C6H15O2PS B12800505 O,S-Diethyl ethylphosphonothioate CAS No. 7348-85-8

O,S-Diethyl ethylphosphonothioate

Cat. No.: B12800505
CAS No.: 7348-85-8
M. Wt: 182.22 g/mol
InChI Key: ROHZJRLOFLALPG-UHFFFAOYSA-N
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Description

O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C_6H_15O_2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Scientific Research Applications

O,S-Diethyl ethylphosphonothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the production of pesticides and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like cholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar in structure but contains an additional diethylaminoethyl group.

    O,S-Diethyl methylphosphonothioate: Similar but with a methyl group instead of an ethyl group.

Uniqueness

O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

7348-85-8

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

IUPAC Name

1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3

InChI Key

ROHZJRLOFLALPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)SCC

Origin of Product

United States

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